![molecular formula C17H16F3N7O B2557872 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1060205-59-5](/img/structure/B2557872.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been studied as a bromodomain inhibitor, specifically targeting the BRD4 protein . BRD4 is a well-studied target due to its role in recognizing acetylated lysine for epigenetic reading, making it a promising therapeutic target for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound and its binding modes have been characterized by determining the crystal structures of BD1 (one of the bromodomains in BRD4) in complex with four selected inhibitors . The compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .
科学的研究の応用
Antimicrobial Applications
The research on piperazine and triazolo-pyridazine derivatives, including compounds related to 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide, has shown promising antimicrobial properties. One study demonstrated the synthesis of new piperazine derivatives which were evaluated for their antimicrobial activity against various bacterial and fungal strains. Notably, a derivative was identified as a superior antimicrobial agent with good growth inhibition capabilities against A. baumannii, highlighting its potential in developing more potent antimicrobials (Patil et al., 2021).
Cancer Treatment Research
The compound has been explored in the context of cancer treatment, where derivatives have been assessed for their potential as androgen receptor downregulators in advanced prostate cancer therapy. Modification of the core structure, including the introduction of solubilizing end groups and partial reduction of the triazolopyridazine moiety, has led to the development of clinical candidates like AZD3514, evaluated in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
Diabetes Management
Compounds related to this compound have been synthesized and evaluated for their potential as anti-diabetic drugs. Specifically, triazolo-pyridazine-6-yl-substituted piperazines were examined for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing promising results in both in silico and in vitro assessments, along with notable insulinotropic activities, suggesting their utility in diabetes management (Bindu et al., 2019).
Antihistaminic and Anti-inflammatory Applications
Investigations into the antihistaminic activity and inhibitory effects on eosinophil infiltration have identified derivatives that exhibit both properties, potentially offering new therapeutic strategies for conditions like atopic dermatitis and allergic rhinitis. Notable among these is a compound that showed potent antihistaminic activity with minimal central H(1) receptor blockade, alongside inhibiting eosinophil infiltration in sensitized guinea pigs, highlighting its potential clinical utility (Gyoten et al., 2003).
作用機序
Target of Action
Similar compounds have been found to inhibit certain kinases , suggesting that this compound may also target a specific kinase or a set of kinases.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound might interact with its target kinase by binding to the active site, thereby inhibiting the kinase activity .
Biochemical Pathways
If this compound acts as a kinase inhibitor, it could potentially affect multiple signaling pathways that are regulated by the target kinase .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability in preclinical species , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
If this compound acts as a kinase inhibitor, it could potentially inhibit the phosphorylation of downstream targets, thereby affecting cellular processes such as cell proliferation, differentiation, and apoptosis .
特性
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)12-1-3-13(4-2-12)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNBSRTWDUNJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


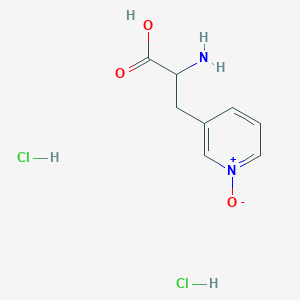
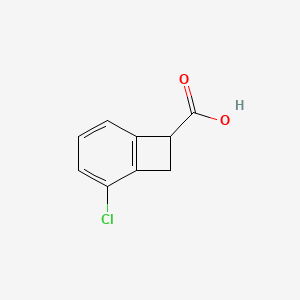
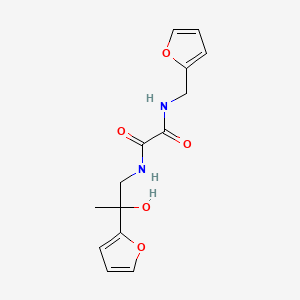
![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)
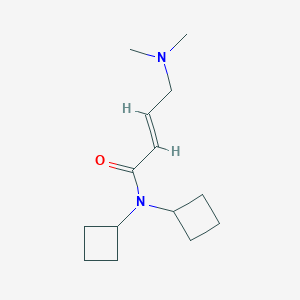
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)

![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)
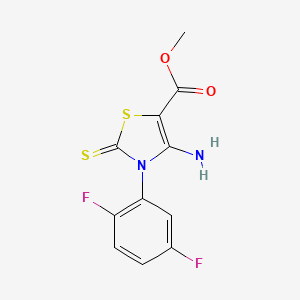
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2557807.png)
![6-Acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2557809.png)
![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B2557811.png)